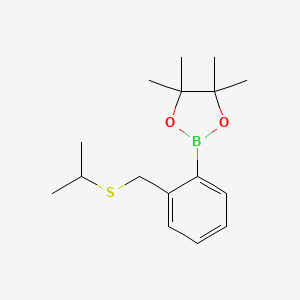

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester is a boronic ester compound with the molecular formula C16H25BO2S. It is known for its utility in various organic synthesis reactions, particularly in the field of Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester typically involves the reaction of 2-(S-Isopropylthiomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borate.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Boranes and borates.

Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester is widely used in scientific research, particularly in the following areas:

Mécanisme D'action

The mechanism of action of 2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid, pinacol ester

- 4-Methoxyphenylboronic acid, pinacol ester

- 2-Methylphenylboronic acid, pinacol ester

Uniqueness

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester is unique due to the presence of the isopropylthiomethyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature distinguishes it from other boronic esters and can lead to different reaction outcomes .

Activité Biologique

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a boron atom bonded to a phenyl ring and a pinacol ester, which can influence its reactivity and interactions with biological systems.

The presence of the isopropylthio group enhances the lipophilicity of the compound, which may affect its biological activity and cellular uptake.

The biological activity of boronic acids, including 2-(S-Isopropylthiomethyl)phenyboronic acid, often involves their ability to interact with diols and other nucleophiles. This interaction can lead to the inhibition of certain enzymes, particularly those involved in glycoprotein synthesis and signal transduction pathways. The pinacol ester form is typically more stable and less reactive than its free acid counterpart, making it suitable for various applications in drug design .

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit anticancer properties by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. A study on similar compounds demonstrated that phenylboronic acid derivatives could induce apoptosis in cancer cell lines through the modulation of cell cycle regulatory proteins .

Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site serine residue. This mechanism has been explored in various studies, emphasizing the potential of 2-(S-Isopropylthiomethyl)phenyboronic acid as an enzyme inhibitor .

Case Studies

- Study on Phenylboronic Acid Derivatives : A series of experiments demonstrated that phenylboronic acid derivatives, including those with pinacol esters, showed significant inhibition of proteasome activity in vitro. The results indicated that modifications on the phenyl ring could enhance or reduce biological activity depending on their electronic and steric properties .

- In Vivo Efficacy : In a model study involving tumor-bearing mice, administration of boronic acid derivatives resulted in reduced tumor growth compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in tumor cells .

Data Tables

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(propan-2-ylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2S/c1-12(2)20-11-13-9-7-8-10-14(13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJBXGXKIMZCRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.